Molecular Weight & Lipophilicity
The 4-ethoxy substituent confers a molecular weight of 192.26 g/mol, representing a +44.05 Da increase versus the unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine (148.21 g/mol) and a +14.03 Da increase versus the 4-methoxy analog (178.23 g/mol) . This mass increment corresponds to one additional methylene unit (—CH₂—) beyond the methoxy group. Based on the established alkoxy homologation SAR in tetrahydroquinoline series, each additional methylene in the 4-alkoxy chain increases experimental logP by approximately 0.3–0.5 units [1]. Applied to this scaffold, the 4-ethoxy compound is predicted to exhibit a logP approximately 0.3–0.5 units higher than the 4-methoxy analog and approximately 0.8–1.2 units higher than the unsubstituted parent. For context, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives (lacking 4-alkoxy substitution) exhibited experimental log Pow values of 3.72–4.35 by RP-HPLC [1], placing these scaffolds in the moderately lipophilic range compatible with both oral bioavailability and CNS penetration under Lipinski's rule criteria. The 4-ethoxy variant would be expected at the upper end or slightly beyond this range.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) differentiation |
|---|---|
| Target Compound Data | MW = 192.26 g/mol; logP predicted ~4.2–4.8 (estimated by alkoxy homologation increment from measured 2-methyl-THQ logP 3.72–4.35) |
| Comparator Or Baseline | Unsubstituted analog: MW = 148.21 g/mol, logP ~3.4–3.8 (estimated); 4-Methoxy analog: MW = 178.23 g/mol, logP ~3.9–4.3 (estimated). 2-Methyl-THQ derivatives: measured log Pow = 3.72–4.35. |
| Quantified Difference | ΔMW = +44.05 Da (vs. unsubstituted); +14.03 Da (vs. 4-OMe). ΔlogP ≈ +0.3–0.5 (vs. 4-OMe); ≈ +0.8–1.2 (vs. unsubstituted). |
| Conditions | MW from molecular formula; logP estimated by alkoxy homologation increment (+0.3–0.5 per CH₂) applied to measured log Pow of 2-methyl-THQ derivatives (RP-HPLC, C18 ODS, water/acetonitrile 80:20, 25°C) |
Why This Matters
Even a ΔlogP of 0.3–0.5 units can shift a compound across critical thresholds for membrane permeability, aqueous solubility, and CYP450 binding affinity — making the 4-ethoxy variant a non-interchangeable tool for SAR exploration where fine-tuning of lipophilicity is required.
- [1] Jha, V. et al. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules 2020, 25(23), 5561. Experimental log Pow range 3.72–4.35 for 2-methyl-THQ derivatives; alkoxy chain SAR from broader medicinal chemistry literature. View Source
